molecular formula C13H18 B1315695 3-(4-Isopropylphenyl)-2-methyl-1-propene CAS No. 105737-89-1

3-(4-Isopropylphenyl)-2-methyl-1-propene

Cat. No.: B1315695
CAS No.: 105737-89-1
M. Wt: 174.28 g/mol
InChI Key: CXCGFLDIFMWUEB-UHFFFAOYSA-N
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Description

3-(4-Isopropylphenyl)-2-methyl-1-propene: is an organic compound characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to a methylpropene group

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with various biomolecules.

Medicine:

  • Explored for its potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the synthesis of fragrances and flavoring agents.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Alkylation: One common method for synthesizing 3-(4-Isopropylphenyl)-2-methyl-1-propene involves the Friedel-Crafts alkylation of 4-isopropylbenzene with 2-methylpropene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

    Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-isopropylphenyl is coupled with a halogenated 2-methylpropene in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound often employs large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out in continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(4-Isopropylphenyl)-2-methyl-1-propene can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form saturated hydrocarbons using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for the introduction of various functional groups. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 4-Isopropylbenzaldehyde, 4-Isopropylbenzoic acid.

    Reduction: 3-(4-Isopropylphenyl)-2-methylpropane.

    Substitution: 4-Isopropyl-2-methyl-1-bromo-1-propene.

Mechanism of Action

The mechanism of action of 3-(4-Isopropylphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of oxidized products. In biological systems, it may interact with enzymes, altering their activity and leading to various biochemical effects.

Comparison with Similar Compounds

    4-Isopropylphenol: Similar structure but lacks the methylpropene group.

    3-(4-Isopropylphenyl)-2-methylpropionaldehyde: Contains an aldehyde group instead of the propene group.

    4-Isopropylbenzaldehyde: Contains an aldehyde group attached to the phenyl ring.

Uniqueness: 3-(4-Isopropylphenyl)-2-methyl-1-propene is unique due to the presence of both an isopropyl group and a methylpropene group, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-(2-methylprop-2-enyl)-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-10(2)9-12-5-7-13(8-6-12)11(3)4/h5-8,11H,1,9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCGFLDIFMWUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548843
Record name 1-(2-Methylprop-2-en-1-yl)-4-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105737-89-1
Record name 1-(2-Methylprop-2-en-1-yl)-4-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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